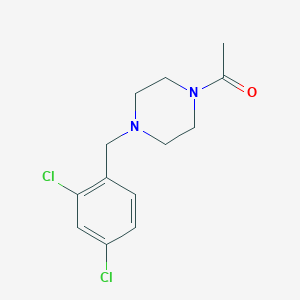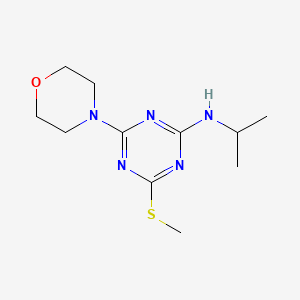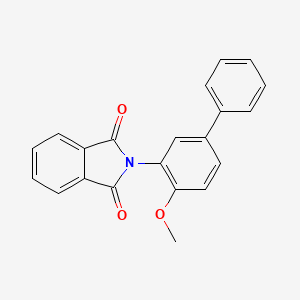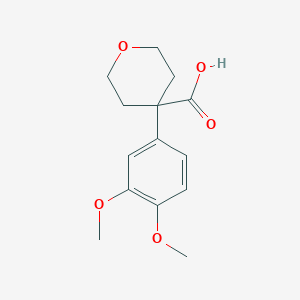![molecular formula C14H11Cl2N3OS B5812290 3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific enzymes and proteins. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain. Similarly, this compound has been found to inhibit the activity of lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. The compound has been shown to exhibit potent antifungal and antibacterial activities, which make it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have potential as an antitumor agent, as it can induce apoptosis in cancer cells. The compound has also been investigated for its potential as an inhibitor of various enzymes, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole is its potent biological activity. This makes it a useful tool for studying the mechanisms of various biological processes, such as inflammation, cancer, and microbial infections. Additionally, the compound has been shown to have potential as a fluorescent probe for the detection of metal ions, which could be useful in various analytical applications. However, one of the limitations of this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental setups.
Orientations Futures
There are many future directions for the study of 3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole. One potential area of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound could be further investigated for its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. The fluorescent properties of this compound could also be explored further for various analytical applications. Finally, the compound could be further optimized to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole involves the reaction of 3,4-dichlorobenzyl chloride with 2-furfurylamine in the presence of sodium hydroxide. The resulting intermediate is then treated with methyl isothiocyanate to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. The compound has also been shown to have potential as an inhibitor of various enzymes, including cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-19-13(12-3-2-6-20-12)17-18-14(19)21-8-9-4-5-10(15)11(16)7-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBWZGOIFCNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)







![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)

